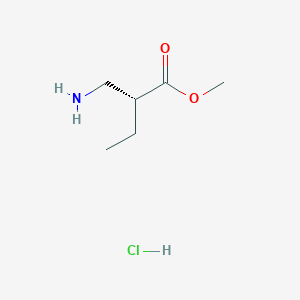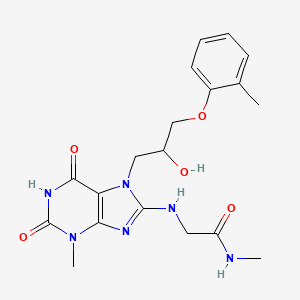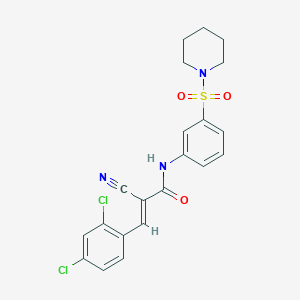
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, also known as gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
作用機序
Gabapentin hydrochloride is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This leads to a decrease in neuronal excitability and a reduction in pain signals.
Biochemical and Physiological Effects
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA in the central nervous system. It has also been shown to reduce the activity of the enzyme protein kinase C, which is involved in pain signaling. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating neuropathic pain.
実験室実験の利点と制限
Gabapentin hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. Another advantage is that it has a low toxicity profile, which makes it safe for use in animal models. However, one limitation is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the bloodstream. Another limitation is that it can have variable effects depending on the animal model and experimental conditions used.
将来の方向性
There are a number of future directions for research on Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief. In addition, there is a need for further research to better understand the mechanism of action of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride and to identify new targets for drug development. Finally, there is a need for more research on the long-term effects of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride use, particularly in patients with epilepsy and chronic pain.
合成法
Gabapentin hydrochloride can be synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with ammonia to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, which is then reacted with methyl chloroformate to form methyl (2r)-2-(aminomethyl)butanoate. The resulting compound is then treated with hydrochloric acid to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride.
科学的研究の応用
Gabapentin hydrochloride has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anticonvulsant properties in animal models of epilepsy, making it a promising candidate for further research in this area.
特性
IUPAC Name |
methyl (2R)-2-(aminomethyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)



![1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2782474.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperazine](/img/structure/B2782475.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)

![1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B2782481.png)

![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2782488.png)